molecular formula C10H5Cl2NO2 B13667130 3,8-Dichloroisoquinoline-4-carboxylic acid

3,8-Dichloroisoquinoline-4-carboxylic acid

Cat. No.: B13667130
M. Wt: 242.05 g/mol
InChI Key: XTHHJGDUVTUIAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloroisoquinoline-4-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to minimize by-products and optimize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,8-Dichloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3,8-Dichloroisoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,8-Dichloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dichloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual chlorine substitution at positions 3 and 8 of the isoquinoline ring makes it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

3,8-dichloroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-6(7)4-13-9(12)8(5)10(14)15/h1-4H,(H,14,15)

InChI Key

XTHHJGDUVTUIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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